Cas no 1807301-62-7 (Ethyl 6-cyano-3-(difluoromethyl)picolinate)
Ethyl 6-cyano-3-(difluoromethyl)picolinate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 6-cyano-3-(difluoromethyl)picolinate
-
- Inchi: 1S/C10H8F2N2O2/c1-2-16-10(15)8-7(9(11)12)4-3-6(5-13)14-8/h3-4,9H,2H2,1H3
- InChI Key: NYSBECROPKCTHC-UHFFFAOYSA-N
- SMILES: FC(C1=CC=C(C#N)N=C1C(=O)OCC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 300
- XLogP3: 2.1
- Topological Polar Surface Area: 63
Ethyl 6-cyano-3-(difluoromethyl)picolinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029009204-250mg |
Ethyl 6-cyano-3-(difluoromethyl)picolinate |
1807301-62-7 | 95% | 250mg |
$950.60 | 2023-09-02 | |
| Alichem | A029009204-1g |
Ethyl 6-cyano-3-(difluoromethyl)picolinate |
1807301-62-7 | 95% | 1g |
$3155.55 | 2023-09-02 |
Ethyl 6-cyano-3-(difluoromethyl)picolinate Related Literature
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on Ethyl 6-cyano-3-(difluoromethyl)picolinate
Ethyl 6-cyano-3-(difluoromethyl)picolinate (CAS No. 1807301-62-7): A Comprehensive Overview
Ethyl 6-cyano-3-(difluoromethyl)picolinate (CAS No. 1807301-62-7) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, exhibits promising potential in various biological and chemical applications. The presence of both cyano and difluoromethyl substituents in its molecular framework imparts distinct reactivity and functionality, making it a valuable candidate for further exploration.
The chemical structure of Ethyl 6-cyano-3-(difluoromethyl)picolinate consists of a picolinic acid derivative with ethyl esterification at the carboxyl group. The cyano group (-CN) at the 6-position and the difluoromethyl group (-CF2) at the 3-position contribute to its distinctive electronic properties and influence its interaction with biological targets. This arrangement not only enhances its solubility in polar solvents but also facilitates its role as a precursor in synthetic chemistry.
In recent years, there has been a surge in research focused on developing novel compounds with enhanced pharmacological properties. Ethyl 6-cyano-3-(difluoromethyl)picolinate has emerged as a compound of interest due to its ability to modulate various biological pathways. Studies have indicated that this compound exhibits inhibitory effects on certain enzymes and receptors, which are implicated in inflammatory responses and metabolic disorders. The difluoromethyl group, in particular, has been shown to improve metabolic stability and binding affinity, attributes that are highly valued in drug design.
The synthesis of Ethyl 6-cyano-3-(difluoromethyl)picolinate involves multi-step organic transformations, each carefully orchestrated to ensure high yield and purity. The introduction of the cyano group typically involves cyanation reactions, while the attachment of the difluoromethyl group can be achieved through halogenation and subsequent reduction techniques. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have also been employed to streamline the process and enhance efficiency.
One of the most compelling aspects of Ethyl 6-cyano-3-(difluoromethyl)picolinate is its potential application in the development of therapeutic agents. Preliminary pharmacokinetic studies suggest that this compound exhibits favorable pharmacokinetic profiles, including reasonable bioavailability and prolonged half-life. These characteristics make it an attractive candidate for further development into a drug candidate. Additionally, its structural motif aligns well with existing drug scaffolds, suggesting that it could be integrated into existing drug discovery pipelines with minimal modifications.
The role of computational chemistry in elucidating the properties of Ethyl 6-cyano-3-(difluoromethyl)picolinate cannot be overstated. Molecular modeling techniques have been instrumental in predicting its binding interactions with biological targets and understanding its mechanism of action. These insights have guided researchers in optimizing its structure for enhanced efficacy and reduced side effects. Furthermore, computational studies have helped identify potential analogs with improved properties, paving the way for more extensive pharmacological investigations.
In conclusion, Ethyl 6-cyano-3-(difluoromethyl)picolinate (CAS No. 1807301-62-7) represents a significant advancement in the realm of pharmaceutical chemistry. Its unique structural features and promising biological activities make it a compound worthy of further exploration. As research continues to uncover new applications and synthetic strategies, this compound is poised to play a crucial role in the development of next-generation therapeutic agents.
1807301-62-7 (Ethyl 6-cyano-3-(difluoromethyl)picolinate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)